![molecular formula C17H22O3 B3828562 [1-(3-Phenylpropanoyl)cyclohexyl] acetate](/img/structure/B3828562.png)
[1-(3-Phenylpropanoyl)cyclohexyl] acetate
Overview
Description
[1-(3-Phenylpropanoyl)cyclohexyl] acetate: is an organic compound that belongs to the class of esters It is characterized by the presence of a cyclohexyl ring bonded to an acetate group and a phenylpropanoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Phenylpropanoyl)cyclohexyl] acetate typically involves the esterification of [1-(3-Phenylpropanoyl)cyclohexanol] with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(3-Phenylpropanoyl)cyclohexyl] acetate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can yield alcohols or other reduced derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions, amines, or thiols can be employed for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or other derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(3-Phenylpropanoyl)cyclohexyl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology: In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for investigating enzyme-substrate interactions and binding affinities.
Medicine: In medicinal chemistry, this compound could be explored for its potential pharmacological properties. Researchers may investigate its activity as a drug candidate or its role in drug delivery systems.
Industry: In industrial applications, this compound can be used as an intermediate in the synthesis of fragrances, flavors, and other fine chemicals. Its ester functionality makes it valuable in the production of various consumer products.
Mechanism of Action
The mechanism of action of [1-(3-Phenylpropanoyl)cyclohexyl] acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which may then participate in further biochemical pathways. The phenylpropanoyl moiety can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
[1-(3-Phenylpropanoyl)cyclohexanol]: This compound is a precursor to [1-(3-Phenylpropanoyl)cyclohexyl] acetate and shares similar structural features.
[1-(3-Phenylpropanoyl)cyclohexyl] butyrate: Another ester derivative with a butyrate group instead of an acetate group.
[1-(3-Phenylpropanoyl)cyclohexyl] propionate: Similar to the acetate derivative but with a propionate group.
Uniqueness: this compound is unique due to its specific ester functionality, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
[1-(3-phenylpropanoyl)cyclohexyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O3/c1-14(18)20-17(12-6-3-7-13-17)16(19)11-10-15-8-4-2-5-9-15/h2,4-5,8-9H,3,6-7,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHQRBPNZQATQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CCCCC1)C(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


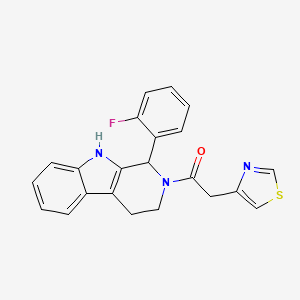
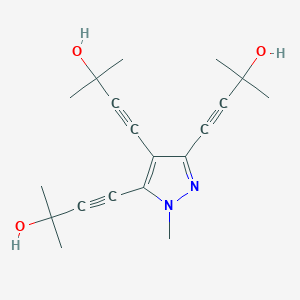
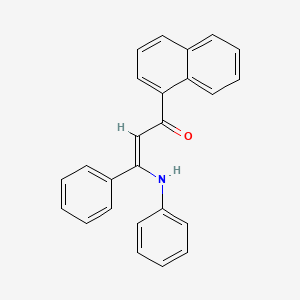
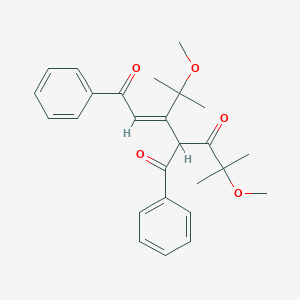
![2-[4-(diethylamino)-2-butyn-1-yl]-4-methoxy-4-methyl-1-phenyl-1,3-pentanedione](/img/structure/B3828507.png)
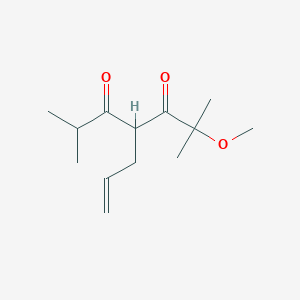
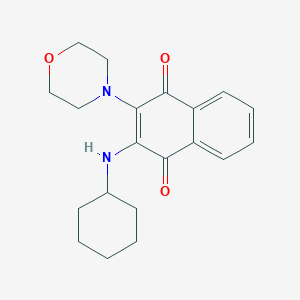
![N-(4-acetylphenyl)-N-[3-(benzylamino)-1,4-dioxonaphthalen-2-yl]acetamide](/img/structure/B3828519.png)
![{2-[(4-hydroxyphenyl)amino]-1,1-ethanediyl}bis(phosphonic acid)](/img/structure/B3828522.png)
![(2-{[4-(phenyldiazenyl)phenyl]amino}-1,1-ethanediyl)bis(phosphonic acid)](/img/structure/B3828528.png)
![(4-fluorophenyl)(4-methylphenyl){[(trifluoromethyl)sulfonyl]oxy}-lambda~3~-iodane](/img/structure/B3828544.png)
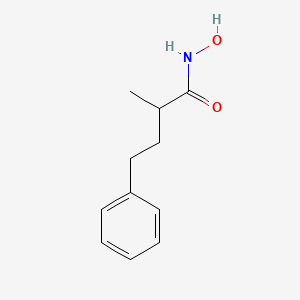
![[1-[(E)-N-acetyloxy-C-(2-phenylethyl)carbonimidoyl]cyclohexyl] acetate](/img/structure/B3828555.png)
![1',4'-DIMETHYLDISPIRO[CYCLOHEXANE-1,2'-[3,6,7]TRIOXABICYCLO[2.2.1]HEPTANE-5',1''-CYCLOHEXANE]](/img/structure/B3828576.png)
